molecular formula C18H15AsCl2Hg B14717276 Dichloro(triphenyl)-lambda5-arsane;mercury CAS No. 15280-06-5

Dichloro(triphenyl)-lambda5-arsane;mercury

Cat. No.: B14717276
CAS No.: 15280-06-5
M. Wt: 577.7 g/mol
InChI Key: KLOPNTPRBHGAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro(triphenyl)-lambda5-arsane;mercury is a complex organometallic compound that combines arsenic and mercury with triphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro(triphenyl)-lambda5-arsane;mercury typically involves the reaction of triphenylarsine with mercury(II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or dichloromethane. The reaction conditions include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

Dichloro(triphenyl)-lambda5-arsane;mercury undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: Reduction reactions can convert the compound to lower oxidation state species.

    Substitution: The chlorine atoms in the compound can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligands such as phosphines and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) species, while reduction can produce arsenic(III) species. Substitution reactions can result in the formation of various organometallic complexes.

Scientific Research Applications

Dichloro(triphenyl)-lambda5-arsane;mercury has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of dichloro(triphenyl)-lambda5-arsane;mercury involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Triphenylarsine: A related compound with similar chemical properties but without the mercury component.

    Mercury(II) chloride: Shares the mercury component but lacks the triphenylarsine moiety.

    Triphenylphosphine: Similar in structure but contains phosphorus instead of arsenic.

Uniqueness

Dichloro(triphenyl)-lambda5-arsane;mercury is unique due to the combination of arsenic and mercury in its structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

15280-06-5

Molecular Formula

C18H15AsCl2Hg

Molecular Weight

577.7 g/mol

IUPAC Name

dichloro(triphenyl)-λ5-arsane;mercury

InChI

InChI=1S/C18H15AsCl2.Hg/c20-19(21,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;

InChI Key

KLOPNTPRBHGAEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl.[Hg]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.